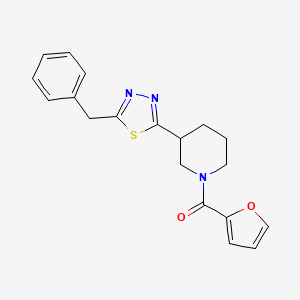
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as BFT, is a synthetic compound with a wide range of potential applications in scientific research. BFT is a heterocyclic compound that has a five-member ring containing two nitrogen atoms and one sulfur atom, and a four-member ring containing one nitrogen atom and one oxygen atom. BFT is a highly versatile compound due to its ability to form strong covalent bonds with a variety of other molecules.
Aplicaciones Científicas De Investigación
BFT has a wide range of potential applications in scientific research, including drug discovery and development, biochemistry, and organic chemistry. In drug discovery and development, BFT can be used as a starting material for the synthesis of novel compounds that could potentially be used as therapeutic agents. In biochemistry, BFT can be used as a reagent in the synthesis of peptides and proteins. In organic chemistry, BFT can be used as a reagent for the synthesis of organic compounds.
Mecanismo De Acción
BFT is a versatile compound due to its ability to form strong covalent bonds with a variety of other molecules. This allows BFT to act as a catalyst in many reactions, as well as to form strong complexes with other molecules. In drug discovery and development, BFT can be used to form strong covalent bonds with drug targets, allowing for the development of novel drugs and therapeutics.
Biochemical and Physiological Effects
BFT has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, BFT has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In animal studies, BFT has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. In addition, BFT has been shown to reduce the risk of cardiovascular disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using BFT in laboratory experiments are its versatility and its ability to form strong covalent bonds with a variety of other molecules. This allows for the development of novel drugs and therapeutics, as well as for the synthesis of organic compounds. The main limitation of using BFT in laboratory experiments is its toxicity. BFT is a highly toxic compound and should be handled with caution.
Direcciones Futuras
There are a variety of potential future directions for the use of BFT in scientific research. These include further research into the biochemical and physiological effects of BFT, as well as its potential applications in drug discovery and development. In addition, further research into the synthesis of BFT and its potential uses as a reagent in organic synthesis could lead to the development of novel compounds and drugs. Finally, further research into the mechanism of action of BFT could lead to the development of novel therapeutic agents.
Métodos De Síntesis
BFT can be synthesized using a variety of methods, but the most commonly used is the Ullmann reaction. This reaction involves the coupling of two aryl halides with a copper-based catalyst. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at temperatures ranging from 80-120 °C and takes approximately 3-4 hours to complete.
Propiedades
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPPUFZKOAKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)
![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)


